molecular formula C8H7ClFNO2 B2559122 Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate CAS No. 1263058-99-6

Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate

Cat. No.: B2559122
CAS No.: 1263058-99-6
M. Wt: 203.6
InChI Key: KVLCNEGWNNJTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a chloromethyl group at the 5-position, a fluorine atom at the 3-position, and a carboxylate ester at the 2-position of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate typically involves the chloromethylation of 3-fluoropyridine-2-carboxylate. One common method includes the reaction of 3-fluoropyridine-2-carboxylate with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the reaction efficiency. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate is primarily related to its ability to interact with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    Methyl 5-(bromomethyl)-3-fluoropyridine-2-carboxylate: Similar structure but with a bromomethyl group instead of chloromethyl.

    Methyl 5-(chloromethyl)-2-fluoropyridine-3-carboxylate: Similar structure but with the fluorine and carboxylate groups swapped.

    Methyl 5-(chloromethyl)-3-chloropyridine-2-carboxylate: Similar structure but with an additional chlorine atom.

Uniqueness: Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and biological activity. The presence of both a chloromethyl and a fluorine atom enhances its versatility in synthetic applications and its potential as a pharmacophore in drug development.

Properties

IUPAC Name

methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)7-6(10)2-5(3-9)4-11-7/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLCNEGWNNJTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263058-99-6
Record name methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.